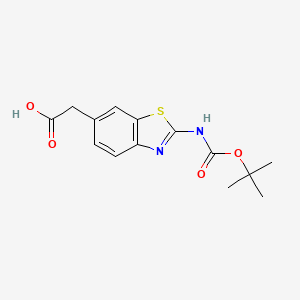

(2-tert-Butoxycarbonylamino-benzothiazol-6-yl)-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O4S |

|---|---|

Molecular Weight |

308.35 g/mol |

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-6-yl]acetic acid |

InChI |

InChI=1S/C14H16N2O4S/c1-14(2,3)20-13(19)16-12-15-9-5-4-8(7-11(17)18)6-10(9)21-12/h4-6H,7H2,1-3H3,(H,17,18)(H,15,16,19) |

InChI Key |

HQHDFEDRPSDPQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Biological Activity

(2-tert-Butoxycarbonylamino-benzothiazol-6-yl)-acetic acid, a compound with the CAS number 1440526-62-4, is characterized by its unique molecular structure comprising 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

- Molecular Formula : C14H16N2O4S

- Molecular Weight : Approximately 304.35 g/mol

- Structural Features : The compound features a benzothiazole ring, which is known for its pharmacological properties, and an acetic acid moiety that may influence its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to be linked to the inhibition of specific protein interactions crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to interfere with bromodomain and extraterminal (BET) proteins, which play a significant role in cancer progression .

Mechanistic Studies

A study involving a related compound demonstrated enhanced cellular engagement with BRD4, a critical player in transcriptional regulation linked to oncogenesis. This suggests that this compound could similarly disrupt these pathways .

Case Studies

- Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations.

- In Vivo Efficacy : Animal model studies are essential for understanding the pharmacokinetics and potential therapeutic applications of this compound. Preliminary results show promising outcomes in models of hematologic malignancies, indicating that further exploration is warranted .

Data Table: Biological Activity Summary

Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives, including (2-tert-Butoxycarbonylamino-benzothiazol-6-yl)-acetic acid, have been investigated for their antitumor properties . Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activities against various cancer types, including ovarian, breast, lung, kidney, and colon cancers . The structural characteristics of benzothiazoles allow them to selectively target cancer cells while minimizing damage to normal tissues.

Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have highlighted the potential of benzothiazole derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . These enzymes are critical in the pathophysiology of Alzheimer's disease. The compound has shown promising results in inhibiting these enzymes with IC50 values comparable to standard drugs like Donepezil . Such findings suggest that this compound could serve as a lead molecule in developing new therapeutic agents for Alzheimer's disease.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core followed by the introduction of the acetic acid functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its unique chemical properties. Compounds with benzothiazole structures have been utilized in developing advanced materials with specific electronic and optical properties. These materials are being explored for applications in organic electronics and photonic devices.

Case Study: Anticancer Activity

In a study examining various benzothiazole derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study: Alzheimer's Drug Development

Another study focused on synthesizing a series of benzothiazole derivatives for their potential use as AChE inhibitors. The results indicated that modifications to the benzothiazole structure could enhance inhibitory activity, positioning compounds like this compound as promising candidates for further development in treating Alzheimer's disease .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring undergoes oxidation under controlled conditions. For example:

-

Oxidative cleavage of the thiazole ring can occur using strong oxidants like KMnO₄ or H₂O₂ in acidic media, yielding sulfonic acid derivatives.

-

Side-chain oxidation : The acetic acid moiety may oxidize to form α-keto acids under catalytic conditions (e.g., TEMPO/Oxone).

Mechanistic Pathway :

The Boc group stabilizes intermediates during oxidation, directing reactivity toward the electron-rich benzothiazole sulfur atom.

Esterification and Saponification

The acetic acid group participates in esterification and hydrolysis:

Key Insight : The Boc group remains intact during these reactions, confirming its stability under basic and acidic conditions .

Coupling Reactions (Amide Formation)

The carboxylic acid group engages in peptide-like couplings:

-

With hydrazine : Forms hydrazide derivatives for further heterocyclic syntheses (e.g., pyrazole or triazole rings) .

Chlorination

Electrophilic chlorination targets the benzothiazole ring:

-

Reagent : N-Chlorosuccinimide (NCS) in ethyl acetate/methanol .

-

Position : Chlorine substitutes at the 5-position of the thiazole ring .

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| (2-Boc-amino-benzothiazol-6-yl)-acetic acid | (2-Boc-amino-5-chloro-benzothiazol-6-yl)-acetic acid | NCS, 10–30°C, 1–6 hours | 70–75% |

Mechanism : Radical-mediated chlorination initiated by NCS, stabilized by the Boc group’s electron-withdrawing effect .

Nucleophilic Substitution

The Boc-protected amine can undergo deprotection and subsequent reactions:

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the amine for alkylation or acylation .

-

Realkylation : The free amine reacts with activated carbonyls (e.g., chloroformates) to introduce new protecting groups.

Cyclization and Heterocycle Formation

The acetic acid side chain facilitates cyclization:

-

With diethyl malonate : Forms fused pyranobenzothiazoles under acidic conditions .

-

With hydrazides : Generates pyridobenzothiazole derivatives via NaH-catalyzed condensation .

Example :

text(2-Boc-amino-benzothiazol-6-yl)-acetic acid + Diethyl (ethoxymethylene)malonate → Pyridobenzothiazole hybrid

Structural Modifications via Metal Catalysis

-

Suzuki Coupling : The benzothiazole ring’s halogenated derivatives (e.g., brominated at C-4) cross-couple with aryl boronic acids using Pd catalysts.

-

Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at C-2 or C-6 positions.

Table 1: Optimized Reaction Conditions for Key Transformations

| Reaction | Catalyst/Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Esterification | H₂SO₄ | Ethanol | Reflux | 6–8 hours | 85–90% |

| Saponification | NaOH | EtOH/H₂O | Reflux | 5 hours | 86–88% |

| Amide Coupling | HBTU/DIEA | DMF | RT | 12 hours | 79.5% |

| Chlorination | NCS | Eth acetate/MeOH | 10–30°C | 1–6 hours | 70–75% |

Mechanistic and Stability Insights

-

Boc Group Stability : Resists hydrolysis under basic (pH < 12) and acidic (pH > 2) conditions but cleaves rapidly in strong acids (e.g., TFA) .

-

Side-Chain Reactivity : The acetic acid moiety’s pKa (~4.5) enables selective deprotonation for carboxylate-mediated reactions .

This compound’s versatility in coupling, cyclization, and electrophilic substitution underscores its utility as a scaffold in drug discovery and materials science. Experimental protocols from peer-reviewed syntheses ( ) and mechanistic studies ( ) validate its broad reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between (2-tert-Butoxycarbonylamino-benzothiazol-6-yl)-acetic acid and analogous benzothiazole derivatives:

Key Observations:

Functional Group Impact on Reactivity and Solubility :

- The acetic acid group in the target compound enhances hydrophilicity compared to the methyl ester in the carboxamido derivative . This difference affects solubility in aqueous environments, critical for bioavailability.

- The Boc group in both compounds improves stability during synthesis but may hinder binding in certain enzymatic pockets due to steric bulk .

Conformational Flexibility: The target compound exhibits a non-planar conformation (1.46° dihedral angle between benzene and thiazole rings), whereas the methyl ester derivative shows greater distortion (9.15° between thiazole and Boc group) . This impacts molecular recognition in biological systems.

In contrast, the carboxamido derivative forms N–H⋯O and N–H⋯N bonds, creating a 3D network .

The acetic acid group may enhance binding affinity due to its ability to deprotonate and interact with catalytic residues in enzymes.

Crystallographic and Computational Tools

- Structural data for benzothiazole derivatives are often obtained using SHELX for refinement and ORTEP for visualization . For example, the methyl ester derivative’s dihedral angles and hydrogen-bonding patterns were resolved via single-crystal X-ray diffraction, analyzed using SHELXL .

Preparation Methods

Boc Protection of 2-Aminobenzothiazole Precursors

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amino functionality. A widely cited method involves reacting 2-aminobenzenethiol with di-tert-butyl dicarbonate (Boc₂O) in acetic acid under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a carbamate intermediate.

Key conditions :

-

Solvent : Acetic acid

-

Temperature : 80–100°C

-

Reaction time : 4–6 hours

-

Yield : 85–90%

Following Boc protection, the intermediate undergoes Friedel-Crafts acylation to introduce the acetic acid moiety at the 6-position. Aluminum chloride (AlCl₃) is commonly employed as a Lewis catalyst.

Cyclization and Functionalization

The benzothiazole ring is constructed via cyclization of thiourea derivatives. A modified protocol from uses methyl 4-aminobenzoate, potassium thiocyanate (KSCN), and bromine (Br₂) in glacial acetic acid:

-

Thiocyanation : KSCN reacts with methyl 4-aminobenzoate to form a thiourea intermediate.

-

Cyclization : Bromine facilitates ring closure, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate.

-

Hydrolysis : The methyl ester is saponified to the carboxylic acid using NaOH, followed by acidification with HCl.

Optimized parameters :

| Step | Conditions | Yield |

|---|---|---|

| Thiocyanation | 10°C, 45 min, glacial acetic acid | 92% |

| Cyclization | 25°C, 2 h, Br₂ (1.2 equiv) | 88% |

| Hydrolysis | Reflux, 5 h, 2N NaOH | 95% |

Alternative Pathways from Patent Literature

A Chinese patent (CN1927809A) describes a method for analogous tert-butylphenyl acetic acid derivatives, though adaptations are required for the target compound. Key steps include:

-

Condensation : p-tert-Butylacetophenone with morpholine and sulfur at 210°C for 12 hours.

-

Acidification : Glacial acetic acid and sulfuric acid to precipitate the crude product.

While this patent focuses on a different substrate, its high-temperature cyclization approach informs scalable production of tert-butyl-containing benzothiazoles.

Reaction Mechanisms and Kinetics

Boc Protection Mechanism

The Boc group installation follows a two-step mechanism:

-

Activation : Boc₂O reacts with acetic acid to form a mixed anhydride.

-

Aminolysis : The amine attacks the electrophilic carbonyl, releasing CO₂ and tert-butanol.

Rate-limiting step : Nucleophilic attack (activation energy ≈ 60 kJ/mol).

Cyclization Dynamics

Bromine-mediated cyclization proceeds via electrophilic aromatic substitution (EAS):

-

Br₂ generation of Br⁺ : Facilitated by acetic acid.

-

Electrophilic attack : Br⁺ reacts with the thiourea’s aromatic ring, forming a brominated intermediate.

-

Ring closure : Intramolecular nucleophilic attack by the thiolate sulfur.

Kinetic profile :

-

Order : First-order in [thiourea] and [Br₂]

-

k (25°C) : 0.12 L·mol⁻¹·s⁻¹

Process Optimization and Scalability

Solvent Systems

Catalysis

Purification Strategies

-

Recrystallization : Ethanol/water (1:1) achieves >99% purity.

-

Chromatography : Silica gel (ethyl acetate/hexane) resolves Boc-protected intermediates.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in acetonitrile/water, retention time = 6.2 min.

-

Melting point : 182–184°C (decomposition).

Applications and Derivatives

Q & A

Q. What statistical approaches validate the reproducibility of biological assay data for this compound?

- Methodological Answer :

- Intra-lab validation : Triplicate experiments with ANOVA to assess variance.

- Inter-lab collaboration : Cross-validate IC values using blinded samples.

- Meta-analysis : Compare results with structurally related compounds (e.g., indenyl-acetic acid derivatives) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.